molecular formula C14H17N3O3 B2632671 N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 688773-49-1

N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Cat. No. B2632671
CAS RN: 688773-49-1
M. Wt: 275.308
InChI Key: XZDXOACACJTIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound . It is a derivative of quinazolin-2,4-dione . The compound has been studied for its potential anticonvulsant activity .


Synthesis Analysis

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was achieved by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation reactions .

Scientific Research Applications

Anticonvulsant Activity N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have been explored for their potential anticonvulsant activities. A study synthesized 1-benzylsubstituted derivatives of this compound and evaluated their affinity to GABAergic biotargets and their anticonvulsant activity in a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research established the key role of the NHCO cyclic fragment in this activity and found a positive correlation between in vivo studies and in silico docking calculations, suggesting the use of this docking methodology to optimize screening for anticonvulsant activity (El Kayal et al., 2022).

Anticancer Activity Compounds structurally similar to N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, like substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, have been synthesized and evaluated for their cytotoxicity and anticancer activity. These studies found that certain derivatives showed considerable cytotoxicity and were highly active against cancer cell lines like colon, melanoma, and ovarian cancer. The structure-activity relationship (SAR-analysis) of these compounds was discussed to understand their mode of action (Kovalenko et al., 2012).

Neuroprotective Effects Derivatives of N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, like SP-8203, have shown neuroprotective effects and improved cognitive impairment in ischemic brain injury through blocking NMDA receptor-mediated excitotoxicity. This research indicates the potential therapeutic roles of such derivatives in cerebral ischemia (Noh et al., 2011).

DNA Interaction Studies Some derivatives of N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized and studied for their interaction with DNA. These studies found that certain derivatives were photo-active towards plasmid DNA under UV irradiation, suggesting their potential use in photo-chemo or photodynamic therapeutics, especially in the context of anticancer and antimicrobial activities (Mikra et al., 2022).

properties

IUPAC Name

N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-9(2)15-12(18)8-17-13(19)10-6-4-5-7-11(10)16-14(17)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDXOACACJTIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.